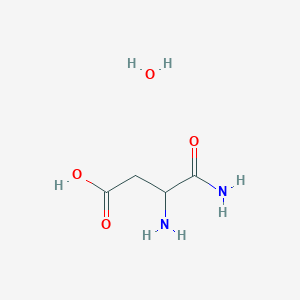

3-Amino-3-carbamoylpropanoic acid hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10N2O4 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3,4-diamino-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H2 |

InChI Key |

UWVJGYZQWDOHJU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3 Amino 3 Carbamoylpropanoic Acid Hydrate

Chemical Synthesis Approaches

The chemical synthesis of 3-amino-3-carbamoylpropanoic acid and its derivatives is a well-established field, with numerous strategies developed to achieve desired stereochemistry and purity. These approaches can be broadly categorized into de novo synthesis, derivatization from precursors, solid-phase techniques, and stereoselective methods.

De Novo Synthesis Pathways

While specific de novo synthesis pathways for 3-amino-3-carbamoylpropanoic acid from simple, non-amino acid precursors are not extensively documented in dedicated literature, the general principles of amino acid synthesis can be applied. Conceptually, a de novo approach would involve the construction of the carbon skeleton and the sequential introduction of the amino and carbamoyl (B1232498) functional groups. One plausible, though not explicitly detailed for this specific molecule, route could involve a variation of the Strecker synthesis, starting with an appropriate aldehyde or ketone precursor.

Derivatization from Precursor Molecules

The most common and well-documented methods for synthesizing 3-amino-3-carbamoylpropanoic acid involve the derivatization of readily available precursors, primarily glutamic acid and its derivatives.

A prevalent strategy involves the use of N-protected glutamic acid anhydride (B1165640). For instance, N-acyl-L-glutamic acid can be converted to its corresponding cyclic anhydride. This anhydride can then be reacted with ammonia (B1221849) or other aminating agents to selectively form the α-amide, yielding the desired isoglutamine (B555469) derivative. The choice of the N-protecting group is crucial for directing the amidation to the α-carboxyl group and preventing side reactions. Phthaloyl and benzyloxycarbonyl (Cbz) are commonly employed protecting groups in these syntheses. researchgate.netgoogle.com

Another approach starts from L-glutamic acid, which is first protected at the amino group. The γ-carboxyl group is then selectively esterified, leaving the α-carboxyl group free for amidation. Subsequent deprotection steps yield the final product. For example, N-trityl-L-glutamic acid γ-methyl ester can be reacted with dicyclohexylcarbodiimide (B1669883) and ammonia to form the methyl ester of N-trityl-L-isoglutamine, which is then detritylated to give L-isoglutamine. google.com

The following table summarizes key reactions in the derivatization of glutamic acid to isoglutamine:

| Precursor Molecule | Key Reagents | Intermediate Product | Final Product | Reference |

| N-Acyl-L-glutamic acid | Acetic anhydride, Ammonia | N-Acyl-L-glutamic anhydride | N-Acyl-L-isoglutamine | researchgate.net |

| L-Glutamic acid | Phthalic anhydride, Acetic anhydride, Ammonia, Hydrazine hydrate (B1144303) | Phthaloyl-L-glutamic anhydride | L-Isoglutamine | google.com |

| N-Trityl-L-glutamic acid γ-methyl ester | Dicyclohexylcarbodiimide, Ammonia, Acetic acid | N-Trityl-L-isoglutamine | L-Isoglutamine | google.com |

Solid-Phase Organic Synthesis Techniques

Solid-phase synthesis, a cornerstone of modern peptide chemistry, can also be adapted for the preparation of 3-amino-3-carbamoylpropanoic acid derivatives, particularly when incorporating them into larger peptide chains. While the solid-phase synthesis of the standalone molecule is less common, the principles remain the same.

The synthesis would typically begin with the attachment of a protected glutamic acid to a solid support, such as a Wang or Merrifield resin, through its γ-carboxyl group. peptide.comaltabioscience.comappliedpolytech.com The α-carboxyl group would then be activated and reacted with an ammonia source. Finally, cleavage from the resin would yield the desired isoglutamine.

The choice of resin and linker is critical for a successful solid-phase synthesis. The Wang resin, for example, allows for cleavage under mildly acidic conditions, which is compatible with many protecting groups used for the amino and side-chain functionalities. altabioscience.comappliedpolytech.com Merrifield resins, on the other hand, require stronger acidic conditions for cleavage. peptide.com

Key steps in a hypothetical solid-phase synthesis of isoglutamine are outlined below:

| Step | Description | Common Reagents/Resins |

| 1. Resin Functionalization | Attachment of a suitable linker to the solid support. | Wang resin, Merrifield resin |

| 2. First Amino Acid Attachment | Coupling of γ-protected glutamic acid to the linker. | DCC, DMAP |

| 3. α-Carboxyl Activation | Activation of the free α-carboxyl group. | HBTU, HOBt |

| 4. Amidation | Reaction with an ammonia source. | Ammonia, Ammonium (B1175870) chloride |

| 5. Cleavage | Release of the final product from the resin. | Trifluoroacetic acid (TFA) |

Stereoselective Synthesis Strategies

The stereochemistry at the α-carbon is a critical aspect of the synthesis of 3-amino-3-carbamoylpropanoic acid, as the L- and D-isomers can have vastly different biological activities. wikipedia.org Stereoselective synthesis strategies aim to produce a single enantiomer in high purity.

Many of the derivatization methods starting from enantiomerically pure L- or D-glutamic acid are inherently stereospecific, preserving the configuration of the starting material. For instance, the synthesis of L-isoglutamine from L-glutamic acid via its N-protected anhydride proceeds with retention of the (S)-configuration at the α-carbon. researchgate.netwikipedia.org Similarly, D-isoglutamine can be synthesized from D-glutamic acid. researchgate.net

Enzymatic methods also offer a high degree of stereoselectivity. While specific enzymes for the direct synthesis of isoglutamine are not well-characterized, transaminases are a class of enzymes that can be used for the asymmetric synthesis of chiral amines and could potentially be engineered for this purpose. worktribe.com

Hydration Processes in Compound Formation

The "hydrate" designation in "3-amino-3-carbamoylpropanoic acid hydrate" indicates that the compound can crystallize with one or more molecules of water. This is a common phenomenon for polar molecules like amino acids, which can form stable hydrogen-bonded networks with water in the solid state.

The formation of the hydrate is typically achieved during the final purification step of the synthesis. After the synthetic reactions are complete and the product is isolated, it is often dissolved in a suitable solvent (usually water or a mixture of water and an organic solvent) and allowed to crystallize. The conditions of crystallization, such as temperature, concentration, and solvent system, will determine whether the anhydrous form or a hydrate crystallizes.

While specific studies focusing solely on the hydration process of 3-amino-3-carbamoylpropanoic acid are scarce, the principles of crystal engineering and the study of solvates provide the theoretical framework. The presence of water of hydration can affect the physical properties of the compound, such as its solubility, stability, and melting point.

Biosynthetic Mechanisms

The natural biosynthesis of 3-amino-3-carbamoylpropanoic acid (isoglutamine) is not as well understood as that of its isomer, the proteinogenic amino acid glutamine. Glutamine is synthesized from glutamate (B1630785) and ammonia by the enzyme glutamine synthetase. wikipedia.orgontosight.ainih.gov

There is currently a lack of direct evidence for a specific and widespread biosynthetic pathway dedicated to the de novo production of isoglutamine in organisms. However, isoglutamine is found as a component of some natural products, such as the bacterial cell wall component muramyl dipeptide (MDP), suggesting that enzymatic machinery for its synthesis or incorporation must exist in these organisms. wikipedia.org

It is plausible that isoglutamine could be formed through the action of specific amidotransferases or by the post-translational modification of glutamic acid residues in certain peptides or proteins. The natural occurrence of isoglutamine in antineoplastons isolated from human urine also points towards a biological origin, though the specific enzymatic pathway remains to be elucidated. researchgate.net Further research is needed to uncover the specific enzymes and genetic pathways responsible for the biosynthesis of this non-proteinogenic amino acid.

Enzymatic Pathways Leading to this compound

The primary route for the biosynthesis of asparagine in organisms is an enzymatic process catalyzed by asparagine synthetase (AS). oup.com This enzyme facilitates an ATP-dependent amidation of aspartate. wikipedia.orgpnas.org There are two main types of asparagine synthetases. pnas.org One, encoded by the asnA gene, utilizes ammonia directly as the nitrogen donor. pnas.org The other, encoded by the asnB gene, uses glutamine as the amide donor in a reaction that is prevalent across all domains of life. pnas.orgsigmaaldrich.com

The reaction mechanism for the glutamine-dependent enzyme involves two key steps. wikipedia.org First, asparagine synthetase uses ATP to activate the β-carboxyl group of aspartate, forming a β-aspartyl-AMP intermediate and releasing pyrophosphate. wikipedia.org Subsequently, glutamine donates an ammonium group, which reacts with the activated intermediate to form asparagine, glutamate, and free AMP. wikipedia.org

In some bacteria, an alternative, tRNA-dependent pathway for asparagine formation exists. pnas.org This transamidation pathway involves the enzyme GatCAB, which converts aspartyl-tRNAAsn to asparaginyl-tRNAAsn. pnas.org This route is essential for asparagine synthesis in organisms that lack the genes for asparagine synthetase. pnas.org

The breakdown, or catabolism, of asparagine is primarily carried out by the enzyme L-asparaginase, which catalyzes the hydrolysis of asparagine back to L-aspartic acid and ammonia. caymanchem.comnih.govfrontiersin.org This reaction is the reverse of the asnA-encoded synthesis pathway. wikipedia.org

| Enzyme | Gene (example) | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|---|

| Asparagine Synthetase (Ammonia-dependent) | asnA | Asparagine Synthesis | Aspartate, Ammonia, ATP | Asparagine, AMP, Pyrophosphate |

| Asparagine Synthetase (Glutamine-dependent) | asnB | Asparagine Synthesis | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP, Pyrophosphate |

| Aspartate transaminase | - | Aspartate Synthesis | Oxaloacetate, Glutamate | Aspartate, α-Ketoglutarate |

| L-Asparaginase | - | Asparagine Hydrolysis | Asparagine, H₂O | Aspartate, Ammonia |

| Aspartyl-tRNAAsn Amidotransferase | gatCAB | tRNA-dependent Asparagine Synthesis | Aspartyl-tRNAAsn, Glutamine | Asparaginyl-tRNAAsn, Glutamate |

Precursors and Metabolic Intermediates

The biosynthesis of asparagine begins with intermediates from central metabolic pathways. wikipedia.org The ultimate precursor is oxaloacetate, a key component of the citric acid cycle. wikipedia.orgyoutube.com A transaminase enzyme converts oxaloacetate to aspartate by transferring an amino group from glutamate, which in turn produces α-ketoglutarate. wikipedia.orgoup.com

Aspartate then serves as the direct precursor for asparagine synthesis. oup.comsigmaaldrich.com In the ATP-dependent reaction catalyzed by asparagine synthetase, aspartate is activated to form the key metabolic intermediate, β-aspartyl-AMP, before the final amidation step. wikipedia.org Therefore, the primary molecules feeding into the synthesis of asparagine are oxaloacetate, glutamate, and glutamine (or ammonia), with aspartate and β-aspartyl-AMP acting as crucial intermediates. wikipedia.orgoup.com

Chemical Reactivity and Mechanistic Studies

Asparagine possesses three functional groups—an amide, a carboxyl group, and an amino group—each conferring specific chemical reactivity. drugbank.com At physiological pH, it exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). creative-peptides.comlibretexts.org

Reactions of the Amide Functional Group

The side-chain carboxamide is a defining feature of asparagine. creative-peptides.com This amide group is relatively easy to hydrolyze, a process known as deamidation, which converts asparagine to aspartic acid and releases ammonia. arizona.edu This non-enzymatic reaction is significant in the degradation of proteins. arizona.edu The deamidation can proceed via two main mechanisms: direct hydrolysis or, more commonly, through the formation of a cyclic succinimide (B58015) (or imide) intermediate. nih.govacs.org The formation of the succinimide ring involves a nucleophilic attack by the nitrogen atom of the adjacent peptide bond on the side-chain's carbonyl carbon. nih.gov

The amide group has a high propensity for hydrogen bonding, acting as both a hydrogen bond donor and acceptor, which is critical for protein structure. arizona.edu Furthermore, the amide side chain of asparagine is a primary site for N-linked glycosylation, a crucial post-translational modification where carbohydrate chains are attached to proteins. wikipedia.orgarizona.edu

Reactions of the Carboxyl Functional Group

The α-carboxylic acid group undergoes reactions typical of this functional class. libretexts.org It can be deprotonated to form a carboxylate anion, a state it maintains under most biological conditions. libretexts.org In the presence of an alcohol and an acid catalyst, the carboxyl group can undergo an esterification reaction to form an ester. orgoreview.com This reaction is often used to protect the carboxyl group during peptide synthesis. orgoreview.com When strong acid is added to a solution containing the zwitterionic form of asparagine, the carboxylate group accepts a proton, resulting in a positively charged molecule. libretexts.org

Reactions of the Amino Functional Group

The α-amino group provides asparagine with basic properties and allows it to participate in a variety of reactions. libretexts.org It can be protonated in acidic solutions to form an ammonium cation (-NH₃⁺). libretexts.org The amino group can also be acylated by reacting with agents like acid chlorides or anhydrides to form an N-acyl derivative, a common strategy for protecting the amino group in chemical synthesis. orgoreview.com

The amino group reacts with aldehydes to form an imine (or Schiff base). libretexts.org This reaction is the basis for the biochemical process of transamination, where the amino group of an amino acid is transferred to an α-keto acid, a key step in amino acid metabolism. libretexts.org Additionally, the primary amino group of asparagine reacts with nitrous acid, leading to deamination and the formation of a diazonium intermediate, which is unstable and releases nitrogen gas. libretexts.org

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Amide | Hydrolysis (Deamidation) | Water (acid or base catalyzed) | Carboxylic acid (Aspartic acid) + Ammonia |

| Amide | N-linked Glycosylation | Oligosaccharyltransferase, Carbohydrate tree | Glycoprotein |

| Carboxyl | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxyl | Protonation | Acid | Carboxylic acid (cationic form) |

| Amino | Acylation | Acid anhydride or Acid chloride | Amide (N-acyl derivative) |

| Amino | Reaction with Aldehyde | Aldehyde | Imine (Schiff base) |

| Amino | Reaction with Nitrous Acid | Nitrous Acid (HNO₂) | α-hydroxy acid + N₂ gas |

Hydrolytic Transformations and Reaction Kinetics

The hydrolysis of the amide side-chain of asparagine to aspartic acid and ammonia has been studied kinetically. rsc.org The acid-catalyzed hydrolysis of L-asparagine is a second-order reaction. rsc.orgrsc.org The mechanism of this hydrolysis involves both the ionized and unionized forms of the carboxylic acid group. rsc.org

The rate of deamidation is highly dependent on pH, temperature, and the chemical environment. acs.orgrsc.org The reaction often proceeds through a succinimide intermediate, which can then hydrolyze to form a mixture of L-aspartyl and L-isoaspartyl (β-aspartyl) residues. acs.org The formation of the imide intermediate is frequently the rate-limiting step. acs.org The rate of this intramolecular cyclization is significantly influenced by the conformation of the polypeptide backbone and the nature of the adjacent amino acid residues. nih.govresearchgate.net

Kinetic studies have evaluated the thermodynamic parameters for asparagine hydrolysis, including the heats, entropies, and free energies of activation. rsc.org For instance, the hydrolysis of the amide group in the context of a protein like ovalbumin has an approximate heat of activation (ΔH*) of 23 kcal/mol. rsc.org Furthermore, certain buffer species, particularly carboxylic acids, can act as specific catalysts for deamidation. nih.gov They are proposed to work by stabilizing the specific, high-energy transition state conformation required for the formation of the cyclic imide intermediate. nih.gov

| Enzyme Isoform | KM (mM) | kcat (s-1) |

|---|---|---|

| ReAIV | 1.5 | 770 |

| ReAV | 2.1 | 603 |

Chelation and Complex Formation with Metal Ions

This compound, commonly known as asparagine monohydrate, demonstrates a notable capacity for chelation and the formation of coordination complexes with a variety of metal ions. As with other α-amino acids, its structure, featuring an amino group, a carboxyl group, and a side-chain amide group, provides multiple potential binding sites for metal coordination.

The most common mode of coordination for amino acids is as a bidentate ligand, utilizing the nitrogen atom of the α-amino group and one oxygen atom of the carboxylate group to form a stable five-membered chelate ring with the metal ion. wikipedia.org This N,O-bidentate coordination is a prevalent binding motif for asparagine in complex formation. wikipedia.org The general structure involves the deprotonated carboxyl group and the lone pair of electrons on the amino group coordinating with a central metal ion. researchgate.netgoogle.com

Studies have investigated the complexation of asparagine with various transition metal ions, including copper(II), iron(II), iron(III), and zinc(II). researchgate.net The stoichiometry of these complexes often depends on the coordination preferences of the metal ion. For metals that favor octahedral geometry, bis- or tris-complexes with the formula M(Asn)₂ or M(Asn)₃ are frequently formed, where 'Asn' represents the asparaginate anion. wikipedia.org The formation of these complexes is influenced by factors such as pH, as the protonation state of the amino and carboxyl groups is pH-dependent. nih.gov

The side-chain amide group of asparagine can also participate in coordination, although this is less common than the α-amino and carboxylate chelation. This allows for the possibility of asparagine acting as a tridentate ligand in certain conditions, further diversifying its coordination chemistry. rsc.org The involvement of asparagine residues in metal binding is a recognized phenomenon in larger biological molecules, where it contributes to the structure and function of metalloproteins. nih.gov Research on metal-chelating peptides has indicated that those containing asparagine residues can exhibit strong metal ion chelating activity. tmrjournals.com

Characterization of these metal-asparagine complexes is typically performed using spectroscopic techniques. Fourier Transform Infrared (FT-IR) spectroscopy can confirm the involvement of the amino and carboxyl groups in coordination by observing shifts in their characteristic vibrational frequencies upon complexation. researchgate.net For instance, the N-H stretching vibration and the asymmetric and symmetric stretches of the carboxylate group shift when coordinated to a metal ion. researchgate.net

Table 1: Examples of Metal Ion Chelation with Amino Acids including Asparagine

| Metal Ion | Amino Acid(s) Studied | Observed Stoichiometry | Coordination Mode | Reference(s) |

|---|---|---|---|---|

| Fe(II), Fe(III) | Asparagine, Alanine, Glycine (B1666218), etc. | Not specified | N,O-bidentate | researchgate.net |

| Cu(II) | Asparagine, Alanine, Glycine, etc. | Not specified | N,O-bidentate | researchgate.netacs.org |

| Zn(II) | Asparagine, Alanine, Glycine, etc. | Not specified | N,O-bidentate | researchgate.net |

| Pd(II) | Asparagine, Glutamine, Cysteine | Not specified | Not specified | researchgate.net |

| General Transition Metals | General Amino Acids | M(aa)₂, M(aa)₃ | N,O-bidentate (common) | wikipedia.org |

Interactions with Inorganic Nanomaterials

The functional groups of this compound make it an effective molecule for interacting with the surfaces of inorganic nanomaterials. It can function as both a reducing agent and a capping (stabilizing) agent in the synthesis of nanoparticles, and it can be grafted onto nanomaterial surfaces to impart specific functionalities. nih.govresearchgate.net The zwitterionic nature of asparagine, along with its amine and carboxylic acid groups, allows it to interact with various types of metal, metal oxide, and other nanoparticles through mechanisms like electrostatic interactions or covalent bonding. researchgate.net

A significant area of research has been the use of asparagine in the green synthesis of gold nanoparticles (AuNPs). nih.gov In these syntheses, asparagine acts as a benign reducing agent for gold salts (e.g., HAuCl₄) and simultaneously as a stabilizing agent that caps (B75204) the newly formed nanoparticles, preventing their aggregation. nih.govresearchgate.net The resulting asparagine-capped AuNPs are often spherical or hexagonal, with sizes in the nanometer range (e.g., 10 ± 5 nm). nih.govresearchgate.net The interaction between asparagine and the gold surface is believed to occur primarily through the α-amino group. researchgate.net These functionalized nanoparticles have shown potential in applications such as the colorimetric sensing of heavy metal ions like arsenic. nih.gov

Beyond noble metals, asparagine has been used to functionalize other inorganic nanomaterials. For example, it has been grafted onto the surface of aluminum oxide (Al₂O₃) nanoparticles to create a heterogeneous organocatalyst. researchgate.net Similarly, asparagine has been used in the development of novel nanocatalysts by functionalizing magnetic graphene oxide (Fe₃O₄@GO). researchgate.netnih.gov In this context, the amino groups introduced by asparagine enhance the catalytic properties of the material. nih.gov The successful grafting of asparagine onto these surfaces is confirmed through analytical techniques such as FT-IR, which shows characteristic peaks for N-H and C-N bonds, and thermogravimetric analysis (TGA). researchgate.netnih.gov

The surface modification of nanoparticles with amino acids like asparagine is a key strategy for improving their biocompatibility and utility in biological systems. nih.govnih.gov The functional groups provided by asparagine can facilitate further covalent attachment of other molecules or enhance the nanoparticle's interaction with biological targets. rsc.org

Table 2: Asparagine Interactions with Inorganic Nanomaterials

| Nanomaterial | Role of Asparagine | Resulting Nanomaterial | Characterization Methods | Application | Reference(s) |

|---|---|---|---|---|---|

| Gold (Au) | Reducing and Stabilizing Agent | Asparagine-capped AuNPs (~10-14 nm) | TEM, UV-Vis, XPS, XRD | Colorimetric sensing, Catalysis | nih.govresearchgate.net |

| Aluminum Oxide (Al₂O₃) | Surface Functionalization | Asp-Al₂O₃ | Not specified | Heterogeneous organocatalyst | researchgate.net |

| Magnetic Graphene Oxide (Fe₃O₄@GO) | Surface Functionalization | Fe₃O₄@GO-N-(Asparagine) | FTIR, SEM, EDX, TGA, Raman | Nanocatalyst for organic synthesis | researchgate.netnih.gov |

Advanced Analytical and Structural Elucidation of 3 Amino 3 Carbamoylpropanoic Acid Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. For 3-Amino-3-carbamoylpropanoic acid hydrate (B1144303), ¹H (proton) and ¹³C (carbon-13) are the key nuclei of interest. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, one can deduce the precise arrangement of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic structure of a molecule. They provide information about the different chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 3-Amino-3-carbamoylpropanoic acid hydrate in a solvent like D₂O or H₂O reveals distinct signals corresponding to the chemically non-equivalent protons in the molecule. The α-proton (Hα) attached to the chiral center typically appears as a doublet of doublets due to coupling with the two diastereotopic β-protons (Hβ). These β-protons, adjacent to the carbamoyl (B1232498) group, also present as a complex multiplet, each coupling with the α-proton and with each other (geminal coupling). The protons of the primary amine and amide groups, as well as the carboxylic acid and water hydrate protons, may undergo exchange with deuterated solvents, leading to their attenuation or absence in the spectrum, or appear as broad singlets in non-deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for this compound Data obtained in H₂O, referenced to DSS.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| α-CH | ~3.9 - 4.0 | Doublet of Doublets (dd) | J(Hα, Hβa) ≈ 5.1 Hz, J(Hα, Hβb) ≈ 7.0 Hz |

| β-CH₂ | ~2.8 - 3.0 | Multiplet (m) | J(Hβa, Hβb) ≈ -17.0 Hz |

The proton-decoupled ¹³C NMR spectrum provides four distinct signals for the four carbon atoms in the this compound molecule. The signals for the two carbonyl carbons (one from the carboxylic acid and one from the amide) appear furthest downfield. The α-carbon, bonded to the amino group, is observed in the midfield region, while the β-carbon appears at the most upfield position. bmrb.iohmdb.ca

Table 2: ¹³C NMR Spectroscopic Data for this compound Data obtained in H₂O at pH 7.4, referenced to DSS. bmrb.io

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carboxylic acid (C=O) | ~176.2 - 177.2 |

| Amide (C=O) | ~177.1 |

| α-CH | ~54.0 |

| β-CH₂ | ~37.3 |

Two-dimensional (2D) NMR experiments provide correlation data that is crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. oxinst.comlibretexts.org In the COSY spectrum of this compound, cross-peaks appear between the signals of coupled protons. A distinct cross-peak would be observed connecting the α-proton signal with the signals of the two β-protons. This confirms the adjacency of the α-CH and β-CH₂ groups, a key structural feature of the molecule. The two β-protons would also show a cross-peak if their chemical shifts are sufficiently different, indicating their geminal coupling.

Table 3: Expected COSY Correlations for this compound

| Correlating Protons | Type of Coupling |

| α-CH ↔ β-CH₂ | ³J (Vicinal) |

Total Correlation Spectroscopy (TOCSY) is another homonuclear 2D NMR experiment that extends the correlations beyond directly coupled neighbors. azom.com It reveals correlations between all protons within a single spin system, regardless of whether they are directly coupled. azom.comduke.edu For this compound, all the aliphatic protons (α-CH and β-CH₂) belong to a single, continuous spin system. Therefore, a TOCSY experiment will show a cross-peak between the α-proton and the β-protons, similar to COSY. More importantly, irradiating any proton in this spin system will reveal all other protons belonging to the same system. youtube.comuni-bayreuth.de This is particularly useful in more complex molecules for identifying complete amino acid side chains. For asparagine, the TOCSY spectrum confirms that the α-proton and β-protons are part of the same isolated spin network.

Table 4: Expected TOCSY Correlation Network for this compound

| Spin System | Correlating Protons |

| Aliphatic Chain | α-CH ↔ β-CH₂ |

Two-Dimensional and Multidimensional NMR Experiments

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

To analyze a molecule by mass spectrometry, it must first be ionized. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two "soft" ionization techniques that are well-suited for the analysis of amino acids and other biomolecules, as they minimize fragmentation during the ionization process. unito.it

Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov ESI is particularly useful for analyzing polar molecules like amino acids from solution and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. massbank.eumassbank.eu For this compound, ESI-MS would typically produce protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. massbank.jp

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light at a specific wavelength. A pulsed laser beam is directed at the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. MALDI is particularly effective for analyzing larger molecules and is less susceptible to salt contamination than ESI.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule. For 3-Amino-3-carbamoylpropanoic acid (C₄H₈N₂O₃), the exact mass of the neutral molecule is 132.0535 g/mol . HRMS can readily distinguish this from other compounds with the same nominal mass but different elemental compositions. nih.gov

By analyzing the fragmentation pattern of the parent ion in a tandem mass spectrometry (MS/MS) experiment, further structural information can be obtained. unito.itresearchgate.net Common fragmentation pathways for amino acids include the loss of water, ammonia (B1221849), and carbon monoxide.

Table 3: High-Resolution Mass Spectrometry Data for 3-Amino-3-carbamoylpropanoic Acid

| Ion | Formula | Calculated m/z | Observed m/z (example) |

|---|---|---|---|

| [M+H]⁺ | C₄H₉N₂O₃⁺ | 133.0608 | 133.0605 |

| [M+Na]⁺ | C₄H₈N₂O₃Na⁺ | 155.0427 | 155.0424 |

| [M-H]⁻ | C₄H₇N₂O₃⁻ | 131.0462 | 131.0465 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of molecules, including this compound. This method involves multiple stages of mass analysis, typically involving the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable insights into the molecule's structure and connectivity.

In the context of 3-amino-3-carbamoylpropanoic acid, MS/MS can be employed to probe its characteristic fragmentation pathways. The process generally begins with the ionization of the molecule, often through techniques like electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). During CID, the ion collides with an inert gas, leading to the cleavage of specific bonds and the formation of a series of product ions.

The fragmentation of protonated asparagine typically involves the neutral loss of small molecules such as water (H₂O) and ammonia (NH₃). The deamidation of the asparagine side chain is a well-documented fragmentation pathway. acs.org This process can be initiated by a nucleophilic attack of the peptide bond oxygen on the γ-carbon of the asparagine side chain, leading to the loss of ammonia. acs.org Analysis of the masses of the resulting fragment ions allows for the reconstruction of the fragmentation cascade, confirming the presence of specific functional groups and their arrangement within the molecule. By comparing experimental fragmentation data with theoretical pathways, the structural identity of the compound can be confirmed. acs.org

A hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) method has been developed for the determination of asparagine in human serum, utilizing multiple-reaction monitoring in the positive electrospray ionization mode. nih.gov This highlights the sensitivity and selectivity of MS/MS for quantifying asparagine in complex biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of amino acids like 3-amino-3-carbamoylpropanoic acid. However, due to the polar and non-volatile nature of amino acids, derivatization is a necessary prerequisite for successful GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability, allowing it to be vaporized and transported through the gas chromatograph. mdpi.com

The derivatization of amino acids typically targets the active hydrogens on the amino (-NH₂), carboxyl (-COOH), and side-chain functional groups. Common derivatization reagents for amino acids include silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups.

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the derivatized molecules and fragments them, producing a unique mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, allowing for the identification of the compound.

GC-MS has been successfully employed for the sequence analysis of polypeptides, including the identification of asparagine residues. nih.govdocumentsdelivered.com The technique's ability to separate complex mixtures and provide definitive mass spectral data makes it a valuable tool in proteomics and metabolomics research for the identification and quantification of amino acids. nih.govhmdb.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical method for the characterization of this compound, providing detailed information about its molecular vibrations and the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to obtain the infrared spectrum of this compound. In this method, infrared radiation is passed through a sample, and the amount of radiation absorbed at each wavelength is measured. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FTIR spectrum of L-asparagine monohydrate reveals a complex pattern of absorption bands that are characteristic of its zwitterionic structure and the presence of a water molecule. semanticscholar.orgresearchgate.net The spectrum is typically analyzed in different regions corresponding to the stretching and bending vibrations of specific chemical bonds. semanticscholar.org FTIR spectroscopy is a powerful tool for confirming the presence of various functional groups and for studying intermolecular interactions, such as hydrogen bonding, within the crystal lattice of the compound. nih.govresearchgate.net

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a sampling technique that simplifies the analysis of solid and liquid samples. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample. An ATR-IR spectrum is comparable to a conventional FTIR spectrum.

This technique is particularly useful for obtaining the IR spectrum of this compound without extensive sample preparation. The crystal can be placed directly on the ATR crystal (e.g., diamond or germanium), and the spectrum can be recorded. nih.govresearchgate.net ATR-IR spectroscopy has become a powerful method for determining the structure of biological materials, including amino acids and proteins. nih.gov

Vibrational Mode Assignments and Functional Group Identification

The interpretation of the infrared spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes of the molecule. These assignments are often made by comparing the spectrum to those of similar compounds and through theoretical calculations. semanticscholar.orgresearchgate.net The zwitterionic nature of asparagine in its crystalline form is confirmed by the presence of bands corresponding to the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups. semanticscholar.org

Table 1: Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3378 | O-H stretch | Water (H₂O) |

| ~3102 | N-H stretch | Ammonium (NH₃⁺) |

| ~2924 | C-H stretch | Methylene (B1212753) (CH₂) |

| ~1632 | Asymmetric NH₃⁺ deformation | Ammonium (NH₃⁺) |

| ~1522 | NH₂ bending | Amide (-CONH₂) |

| ~1428 | CH₂ deformation | Methylene (CH₂) |

| ~1306 | CH rocking | Methine (CH) |

| ~665 | COO⁻ bending | Carboxylate (COO⁻) |

Note: The exact positions of the peaks can vary slightly depending on the specific experimental conditions and the crystalline form of the sample. The data presented is a compilation from various spectroscopic studies. nih.govresearchgate.net

Optical Spectroscopy

Optical spectroscopy techniques, particularly UV-visible spectroscopy, are used to investigate the electronic properties of this compound. The UV-visible absorption spectrum provides information about the electronic transitions within the molecule.

For L-asparagine monohydrate, the UV-visible spectrum typically shows high transparency in the visible region. nih.govresearchgate.net A significant absorption is observed in the ultraviolet region, with a lower cutoff wavelength reported at approximately 243 nm. nih.gov This absorption is attributed to the n → π* electronic transition. nih.gov The high transparency in the visible range is an important characteristic for potential applications in nonlinear optics. nih.gov When an aqueous solution of L-asparagine is mixed with a ninhydrin (B49086) solution at temperatures below 37°C, the resulting mixture exhibits a UV-visible absorption spectrum with a maximum absorption between 340-350 nm. nih.gov

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Its versatility allows for both analytical-scale purity assessment and preparative-scale purification.

The development of analytical HPLC methods for asparagine often focuses on achieving efficient separation from other amino acids and potential impurities. Due to the polar and zwitterionic nature of underivatized asparagine, specialized stationary phases are often employed. nih.gov Chiral stationary phases (CSPs) are crucial for the separation of its enantiomers (D- and L-asparagine). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have demonstrated success in resolving underivatized amino acid enantiomers. nih.gov

Mobile phase composition is a critical parameter in method development. For chiral separations on teicoplanin-based columns, a mixture of water, methanol (B129727), and an acid modifier like formic acid is often used. nih.gov The enantioselectivity can be influenced by the concentration of the organic modifier. nih.gov For achiral separations, reversed-phase columns can be used, often requiring pre-column derivatization to enhance retention and detectability, for example, with o-phthalaldehyde (B127526) (OPA) in combination with 3-mercaptopropionic acid (3-MPA). thermofisher.com

The following table outlines a typical set of parameters for the analytical HPLC separation of asparagine enantiomers.

Table 3: Example Parameters for Analytical Chiral HPLC of Asparagine

| Parameter | Condition |

| Column | Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D. |

| Mobile Phase | Water:Methanol:Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Preparative HPLC is employed for the isolation and purification of larger quantities of this compound. The principles of separation are similar to analytical HPLC, but the column dimensions, flow rates, and sample loading are scaled up to accommodate larger sample amounts. The goal of preparative HPLC is to achieve a high degree of purity with a good recovery yield.

Methods for preparative HPLC of underivatized amino acids often utilize reversed-phase, ion-pair, or mixed-mode chromatography. chromatographyonline.com The choice of mobile phase is critical, especially if the purified compound is intended for further analysis such as isotopic studies, where carbon-free mobile phases or those from which carbon can be easily removed are preferred. chromatographyonline.com

The successful purification of asparagine is a key step in obtaining a well-characterized standard for various research and analytical applications.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of highly polar compounds like this compound. hplc.eu In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile (B52724), and a small amount of aqueous buffer. hplc.eunih.gov This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. halocolumns.com

HILIC is particularly well-suited for the analysis of underivatized amino acids, overcoming the retention challenges often encountered in reversed-phase chromatography. nih.gov The elution order in HILIC is generally based on the hydrophilicity of the analytes, with more polar compounds being more strongly retained. Asparagine, being a polar, uncharged amino acid, exhibits good retention on HILIC columns. mdpi.comnih.gov

HILIC is often coupled with mass spectrometry (MS) for sensitive and selective detection. nih.govhplc.eu The high organic content of the mobile phase in HILIC is advantageous for electrospray ionization (ESI), leading to enhanced sensitivity. hplc.eu Various HILIC stationary phases, such as amide-based columns (e.g., Acquity BEH Amide) and diol-based columns, have been successfully used for the analysis of asparagine. nih.gov

The following table provides an example of a HILIC method for the analysis of asparagine.

Table 4: Example Parameters for HILIC Analysis of Asparagine

| Parameter | Condition |

| Column | Agilent HILIC Plus |

| Mobile Phase | Methanol:Water (95:5, v/v) with 5 mM ammonium formate (B1220265) and 0.1% formic acid nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Reversed-Phase Liquid Chromatography (RP-LC)

Reversed-Phase Liquid Chromatography (RP-LC) is a widely utilized analytical technique for the separation and quantification of this compound, commonly known as asparagine monohydrate. In RP-LC, the stationary phase is nonpolar, while the mobile phase is polar. For the analysis of polar compounds like asparagine, which have limited retention on conventional C18 columns, specific chromatographic conditions are required for effective separation. nih.govresearchgate.net The separation mechanism can involve a combination of reversed-phase and ion-exchange interactions, particularly when using mixed-mode columns. sielc.com

The retention behavior of asparagine in RP-LC is influenced by several factors, including the type of stationary phase, the composition and pH of the mobile phase, and the presence of other components in the sample. nih.gov For instance, the co-elution of asparagine with other structurally similar compounds, such as citrulline, can present a significant analytical challenge. nih.gov Method development often focuses on optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol, to achieve adequate resolution. oup.comresearchgate.net The pH of the mobile phase is a critical parameter that affects the ionization state of the amino acid and, consequently, its interaction with the stationary phase. sielc.com

Derivatization is a common strategy employed in the RP-LC analysis of amino acids to enhance detection and improve chromatographic separation. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) is frequently used, creating fluorescent derivatives that can be detected with high sensitivity. oup.comresearchgate.netnih.gov The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

Several studies have reported various RP-LC methods for the analysis of asparagine. For example, a method using a ZORBAX Eclipse AAA column with a gradient elution of sodium acetate (B1210297) buffer and an organic mixture of acetonitrile and methanol has been successfully employed. oup.com In this method, a retention time of approximately 13.2 minutes was reported for the OPA-derivatized asparagine. oup.com Another approach utilizes mixed-mode columns, such as the Obelisc R, which combine reversed-phase and ion-exchange characteristics to improve the separation of polar analytes like asparagine. sielc.com The retention time can be manipulated by adjusting the buffer concentration, pH, and the proportion of the organic modifier in the mobile phase. sielc.com

The following interactive table summarizes typical parameters and findings from RP-LC studies on 3-Amino-3-carbamoylpropanoic acid.

| Parameter | Description | Finding | Reference(s) |

| Stationary Phase | The solid support within the column that interacts with the analyte. | C18 columns (e.g., Platinum EPS, ZORBAX Eclipse AAA) and mixed-mode columns (e.g., Obelisc R) are commonly used. | nih.govsielc.comoup.com |

| Mobile Phase | The solvent that carries the analyte through the column. | Typically a mixture of an aqueous buffer (e.g., sodium acetate, ammonium formate) and an organic solvent (e.g., acetonitrile, methanol). | sielc.comoup.comresearchgate.net |

| Detection | The method used to visualize the separated analyte. | UV-Visible or fluorescence detection is common, often following pre-column derivatization with reagents like o-phthalaldehyde (OPA). | oup.comnih.gov |

| Retention Time | The time it takes for the analyte to pass through the column. | Highly dependent on the specific method; reported times for derivatized asparagine include 5.85 min and 13.2 min under different conditions. | nih.govoup.com |

| Analytical Challenges | Issues that can complicate the analysis. | Co-elution with structurally similar compounds like citrulline can occur, requiring careful method optimization to achieve separation. | nih.gov |

Thin Layer Chromatography (TLC) in Separation Studies

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique that has been effectively applied to the qualitative analysis of this compound. This chromatographic method operates on the principle of differential partitioning of components between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or cellulose (B213188) coated on a flat support, and a liquid mobile phase that moves up the plate by capillary action. iitg.ac.inresearchgate.net

For the separation of amino acids such as asparagine, silica gel and cellulose are the most commonly used stationary phases. researchgate.netbutterworth-labs.co.uk The choice of mobile phase is crucial for achieving effective separation. A variety of solvent systems have been investigated, with ternary mixtures often providing the best resolution. researchgate.net Common mobile phases include combinations of an alcohol (like n-butanol or n-propanol), an acid (acetic acid), and water. researchgate.netamrita.edu The polarity of the mobile phase can be adjusted by varying the ratio of these components to optimize the separation of different amino acids.

After the mobile phase has ascended the plate, the separated components are visualized. Since amino acids are typically colorless, a visualizing agent is required. Ninhydrin is the most widely used reagent for this purpose, reacting with the primary amino group of most amino acids to produce a characteristic purple-colored spot, known as Ruhemann's purple. iitg.ac.inscirp.org This colorimetric reaction allows for the identification of the separated amino acids based on their position on the plate.

The position of a separated compound in TLC is characterized by its retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sjomr.org.in The Rƒ value is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase, mobile phase, and temperature). By comparing the Rƒ value of an unknown spot with that of a known standard run on the same plate, the compound can be identified. sjomr.org.in

The following interactive table presents a summary of Rƒ values for 3-Amino-3-carbamoylpropanoic acid reported in various TLC systems.

| Stationary Phase | Mobile Phase | Rƒ Value | Reference(s) |

| Not specified | Not specified | 0.5 | biotopics.co.uk |

| Silica Gel | n-propanol-water (70:30 v/v) | Not specified, but separated | orientjchem.org |

| Cellulose | butanol–glacial acetic acid–water (60.14:18.77:21.09) | Not specified, but separated | researchgate.net |

| Cellulose | 2-butanol–pyridine–glacial acetic acid–deionized water (39:34:10:26) | Not specified, but noted to be distinguishable from aspartic acid by its blue color with ninhydrin. | akjournals.com |

| Silica Gel | Not specified | 0.43 | sjomr.org.in |

| Not specified | n-butanol, acetone, diethylamine (B46881) and water (20:20:3:10 v/v/v) and n-butanol, acetone, acetic acid and water (35:35:7:23 v/v) | Not specified, but separated and stained orange-brown with ninhydrin. | researchgate.net |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for investigating the thermal stability and decomposition of this compound. The TGA thermogram provides quantitative information about the loss of volatile components, such as water, and the subsequent decomposition of the compound.

When this compound is subjected to TGA, a distinct mass loss is observed at approximately 100°C. scite.ai This initial weight loss corresponds to the removal of one molecule of water of hydration, which is consistent with the compound's hydrated form. The theoretical mass loss for the dehydration of the monohydrate is approximately 12.0%, and experimental TGA results have shown a weight loss of around 12.1%, confirming the presence of a single water molecule in the crystal structure. scite.ai

Following the dehydration step, the anhydrous form of the compound remains stable over a certain temperature range. As the temperature is further increased, the compound begins to decompose. The thermal decomposition of asparagine is a complex process that involves the release of volatile products such as water and ammonia. nih.govbiorxiv.orgbiorxiv.org The decomposition typically occurs at temperatures above 200°C. nih.govbiorxiv.org Studies have shown that the decomposition of asparagine is an endothermic process, leading to the formation of a solid residue that is rich in peptide bonds. nih.gov

The table below summarizes the key events observed during the thermogravimetric analysis of this compound.

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference(s) |

| ~100 | ~12.1 | Dehydration (loss of one water molecule) | scite.ai |

| >200 | Varies | Decomposition of the anhydrous compound | nih.govbiorxiv.org |

Differential Scanning Calorimetry (DSC) in Stability Investigations

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials, including this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and the enthalpy associated with thermal events such as phase transitions, dehydration, and decomposition. malvernpanalytical.com

The DSC thermogram of this compound typically exhibits multiple endothermic peaks, each corresponding to a specific thermal event. researchgate.netresearchgate.net The first endothermic peak, occurring at a lower temperature, is attributed to the dehydration process, where the water of crystallization is lost. researchgate.netresearchgate.net The temperature of this dehydration event has been reported to be around 82-88°C in open crucibles, and can be influenced by experimental conditions such as the type of crucible used (open vs. sealed). researchgate.netresearchgate.net

Following dehydration, a second, more significant endothermic event is observed at a higher temperature, which corresponds to the melting and simultaneous decomposition of the anhydrous compound. researchgate.netresearchgate.net The temperature of this melting/decomposition peak has been reported in the range of 204-211°C. researchgate.net It has been noted that heating this compound to temperatures of 367 K (94°C) or higher can lead to an irreversible phase transition due to the loss of crystal water, resulting in a structural change from an orthorhombic to a monoclinic form. researchgate.net

The enthalpy changes (ΔH) associated with these transitions can also be determined from the DSC data, providing quantitative information about the energy involved in the dehydration and decomposition processes. researchgate.net These thermal parameters are crucial for understanding the stability and physical characteristics of the compound.

The following interactive table summarizes the characteristic thermal events for this compound as determined by DSC.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Reference(s) |

| Dehydration | ~82-88 | Varies with conditions | ~46-55 | researchgate.netresearchgate.net |

| Melting/Decomposition | ~204-211 | Varies with conditions | ~101-108 | researchgate.net |

Computational and Theoretical Studies on 3 Amino 3 Carbamoylpropanoic Acid Hydrate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of asparagine monohydrate.

DFT calculations are frequently used to determine the electronic structure of asparagine monohydrate. These studies focus on optimizing the molecular geometry and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For L-asparagine monohydrate, DFT calculations using the B3LYP functional and 6-31G* basis set have computed the HOMO and LUMO energies. nih.gov The HOMO is primarily located on the carboxyl and amino groups, representing the molecule's capacity to donate electrons. nih.gov Conversely, the LUMO is also situated on these groups, indicating the ability to accept electrons. nih.gov The calculated HOMO-LUMO energy gap for L-asparagine monohydrate is approximately 5.03 eV to 6.047 eV, suggesting significant stability. nih.govresearchgate.net These calculations also provide values for dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's response to external electric fields. nih.govnih.govresearchgate.net

Table 1: Computed Electronic Properties of L-Asparagine Monohydrate

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -8.39 eV | nih.gov |

| LUMO Energy | -3.36 eV | nih.gov |

| HOMO-LUMO Energy Gap | 5.03 eV | nih.gov |

| Dipole Moment (μ) | Varies with method | nih.gov |

| Linear Polarizability (α) | Varies with method | nih.gov |

Note: Specific values for dipole moment and polarizabilities can vary depending on the computational method and basis set used.

Theoretical calculations are highly effective in predicting and interpreting the vibrational spectra (Infrared and Raman) of asparagine monohydrate. By calculating the vibrational frequencies and modes, researchers can assign the experimentally observed spectral bands to specific molecular motions. nih.govresearchgate.net DFT methods have been employed to compute the theoretical IR spectra, which show good agreement with experimental data, confirming the molecular structure and vibrational assignments. nih.govresearchgate.net For instance, characteristic absorption bands for N-H, C-H, C=O, and C-N stretching modes have been identified and assigned through these computational studies. nih.govresearchgate.net

Computational modeling is a key tool for investigating the reaction mechanisms of asparagine, such as deamidation and pyrolysis. Deamidation, a common degradation pathway for asparagine residues in peptides and proteins, proceeds through the formation of a succinimide (B58015) intermediate. acs.orgnih.govresearchgate.net Quantum chemical calculations have been used to explore the energetics of different proposed mechanisms, including direct hydrolysis and succinimide-mediated pathways. acs.org These studies, often performed at the DFT level (e.g., B3LYP/6-31+G**), have shown that the succinimide pathway is generally more favorable. acs.org The calculations help to identify transition states and determine activation energy barriers for each step of the reaction, providing a detailed understanding of the reaction kinetics. acs.orgmdpi.com

Similarly, the pyrolysis of asparagine has been studied computationally to understand its thermal decomposition. mdpi.comresearchgate.net DFT calculations at the ωB97XD/6-311G(d,p) level have been used to analyze the formation of five-membered cyclic products like maleimide (B117702) and succinimide versus the more common six-membered diketopiperazine rings seen with other amino acids. mdpi.com These theoretical models indicate that for asparagine, the formation of a five-membered ring is the preferred pathway. mdpi.com

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of 3-amino-3-carbamoylpropanoic acid hydrate (B1144303) in solution, providing insights into its solvation and interactions with solvent molecules. All-atom explicit solvent MD simulations have been performed to investigate asparagine in aqueous solutions at various concentrations. nih.gov These simulations help in understanding how the solute affects the properties of the solution, such as density and viscosity. nih.gov

MD studies also shed light on the solvation structure around the asparagine molecule. They can reveal the arrangement of water molecules in the hydration shell and the nature of hydrogen bonding between the solute and solvent. researchgate.netfigshare.com The simulations can quantify properties like the number of hydrogen bonds and the residence time of water molecules around different functional groups of asparagine, which are crucial for understanding its solubility and reactivity in aqueous environments. oup.com Recent studies have also explored the solvation of asparagine in aqueous ionic liquid solutions, using physicochemical measurements complemented by computational investigations to understand the complex molecular interactions. figshare.comsemanticscholar.org

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug design to model interactions with biological macromolecules, the principles of docking can also be applied to understand the non-covalent interactions and molecular recognition patterns of 3-amino-3-carbamoylpropanoic acid itself with other small molecules or surfaces.

These studies focus on the chemical interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that govern the binding. nih.gov For asparagine, the amide side chain, the amino group, and the carboxyl group are all capable of forming strong hydrogen bonds, making it an effective partner in molecular recognition events. nih.gov Docking simulations can calculate a binding affinity or score, which provides an estimate of the strength of the interaction. By analyzing the docked conformation, researchers can identify the key functional groups responsible for the recognition and the specific geometry of the interaction. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For 3-amino-3-carbamoylpropanoic acid, QSPR models can be developed to predict properties such as solubility, partition coefficients, and melting point based on calculated molecular descriptors.

These descriptors, which can be derived from the molecule's 2D or 3D structure, quantify various aspects of its topology, geometry, and electronic properties. DFT calculations can provide many of these descriptors, such as polar surface area, molecular volume, and various quantum chemical parameters. mdpi.com By establishing a mathematical relationship between these descriptors and an experimentally measured property for a set of molecules, a QSPR model can be built to predict that property for other, untested molecules. For asparagine and its derivatives, QSPR could be used, for example, to predict the solubility in different solvent mixtures, aiding in the design of crystallization processes. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 3-Amino-3-carbamoylpropanoic acid hydrate | L-Asparagine monohydrate |

| Maleimide | |

| Succinimide | |

| Diketopiperazine | |

| Glycolic acid | |

| Ammonia (B1221849) | |

| Aspartic acid | |

| iso-Aspartic acid | iso-Asp |

Chemical Derivatives and Analogues of 3 Amino 3 Carbamoylpropanoic Acid Hydrate

Design and Synthesis of Novel Analogues

The design of novel analogues of 3-amino-3-carbamoylpropanoic acid hydrate (B1144303) involves strategic modifications at its primary functional groups: the α-amino group, the α-carboxyl group, and the side-chain amide group, as well as substitutions on the side chain itself. Synthetic strategies are often adapted from general amino acid and peptide chemistry, employing protecting groups to ensure regioselectivity during modification.

The α-amino group is a primary site for modification to create derivatives with altered properties. Common strategies include acylation and alkylation.

Acylation: The reaction of the amino group with acylating reagents such as succinimidyl esters or acid anhydrides results in the formation of a stable amide bond. nih.govthermofisher.com This approach is widely used to attach various functional moieties, including fluorescent tags, biotin, or cross-linking agents, which are valuable for creating bioconjugates and molecular probes. nih.gov For instance, acetylation neutralizes the positive charge of the protonated amine, which can significantly alter the molecule's interaction with its biological targets. csbsju.edu

Arylation: Arenediazonium salts can be used as aryl transfer agents to modify the amino group under mild conditions, providing a route to novel aryl-amino acid derivatives. rsc.org

These modifications are fundamental in peptide synthesis, where protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (t-Boc) are temporarily attached to the amino group to control peptide chain elongation. google.com

Table 1: Examples of Modifications at the Amino Group

| Modification Type | Reagent Example | Resulting Functional Group | Key Outcome |

|---|---|---|---|

| Acylation | Succinimidyl ester | N-acyl amide | Attachment of functional probes, charge neutralization. nih.govthermofisher.com |

| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary amine | Steric modification, charge preservation. nih.gov |

| Arylation | Arenediazonium salt | N-aryl amine | Introduction of aromatic systems. rsc.org |

| Protection | Fmoc-OSu | Carbamate | Temporary blocking for peptide synthesis. google.com |

The carboxyl group can be transformed into a variety of functional groups, leading to analogues with different chemical reactivity and potential as enzyme inhibitors or building blocks for peptidomimetics.

Esterification: Conversion to esters is a common modification, often used as a protecting group strategy in peptide synthesis (e.g., methyl or t-butyl esters). Ester prodrugs can also be designed to improve properties like blood-brain barrier permeability. nih.gov

Amidation: Reaction with amines, often mediated by coupling agents, yields amides. This is the basis of peptide bond formation but can also be used to create C-terminally modified peptides.

Reduction: The carboxyl group can be reduced to a primary alcohol, yielding an amino alcohol derivative.

Heterocyclization: The carboxylic acid functionality can be converted into heterocyclic structures, such as imidazoles, through multi-step synthetic sequences. researchgate.net This transformation dramatically alters the scaffold of the original amino acid.

Table 2: Examples of Modifications at the Carboxyl Group

| Modification Type | Resulting Functional Group | Application | Reference |

|---|---|---|---|

| Esterification | Ester | Protecting group, prodrug design. | nih.gov |

| Amidation | Amide | Peptide synthesis, C-terminal modification. | |

| Reduction | Primary Alcohol | Synthesis of amino alcohols. | |

| Heterocyclization | Imidazole (B134444) | Creation of novel scaffolds for bioactive compounds. | researchgate.net |

The side-chain amide is a defining feature of 3-amino-3-carbamoylpropanoic acid. Its modification is a key strategy for creating close structural analogues.

Hydrolysis: The amide can be hydrolyzed to a carboxylic acid, converting asparagine into aspartic acid. This conversion is catalyzed by asparaginase (B612624) enzymes. youtube.com

Dehydration: Dehydration of the side-chain amide can occur, particularly during peptide synthesis, leading to a nitrile-containing side product if not properly managed with appropriate protecting groups. google.com

Transamination: The amide nitrogen can be sourced from other molecules like glutamine in its biosynthesis, a reaction catalyzed by asparagine synthetase. youtube.com While a biological process, it highlights the reactivity of the side chain's precursor.

Protecting the side-chain amide, for example with a trityl group, is crucial during solid-phase peptide synthesis to prevent undesirable side reactions. google.com

Creating analogues by altering the length or composition of the side chain is a powerful approach to explore structure-activity relationships.

Homologation: The most common analogue is glutamine, which has an additional methylene (B1212753) group in its side chain. Despite their structural similarity, asparagine and glutamine have different propensities for forming hydrogen-bonded motifs in proteins, leading to distinct effects on local protein structure. researchgate.net

Bioisosteric Replacement: The amide group can be replaced with other functional groups that have similar steric and electronic properties. For example, replacing the amide oxygen with a hydrogen would yield a diamino acid derivative.

Introduction of Aromatic/Aliphatic Groups: Entirely novel side chains can be synthesized. For instance, methods have been developed for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which introduces bulky aromatic and heterocyclic groups in place of the carbamoylmethyl side chain. mdpi.com

Structure-Reactivity Relationships in Derivatives

The relationship between the chemical structure of asparagine derivatives and their reactivity or biological activity is a central theme in medicinal chemistry and chemical biology. Structure-activity relationship (SAR) studies aim to identify which molecular features are critical for a desired effect. researchgate.net

For example, in the design of NMDA receptor glycine (B1666218) site agonists, derivatives of (R)-3-carboxamido-2-aminopropanoic acid were synthesized. nih.gov By varying the substituent on the carboxamide group (analogous to the asparagine side chain), researchers could fine-tune the agonist potency and selectivity for different NMDA receptor subtypes. Introducing a thiophene (B33073) ring at this position led to compounds with nanomolar potencies. nih.gov

Similarly, the substitution of asparagine for other amino acids in a peptide chain can have significant functional consequences. Replacing histidine with asparagine in manganese superoxide (B77818) dismutase was shown to alter the enzyme's biophysical properties and decrease its catalytic activity, likely by hindering substrate access to the active site. nih.gov This demonstrates how a subtle change from an imidazole side chain to a carboxamide side chain impacts reactivity.

Studies on Peptide and Protein Incorporations

The incorporation of asparagine analogues into peptides and proteins is used to probe and modify protein structure and function.

Probing Biological Processes: The incorporation of a threonine analogue, β-hydroxynorvaline, into proteins at Asn-X-Thr glycosylation sites was shown to inhibit asparagine-linked glycosylation. nih.govresearchgate.net This result provided direct evidence for the steric sensitivity and importance of the threonine residue in the recognition sequence for this crucial post-translational modification. nih.gov

Late-Stage Peptide Modification: The native side chain of asparagine can be used to direct late-stage C(sp³)–H arylation at the N-terminus of peptides. rsc.org This strategy allows for the direct installation of functional groups into native peptides without the need for pre-installing directing groups, offering an efficient route to structurally diverse and potentially more stable or active peptide analogues. rsc.org

Challenges in Peptide Synthesis: The unique properties of the asparagine side chain present challenges during solid-phase peptide synthesis (SPPS). Unprotected asparagine derivatives can have low solubility, and the side-chain amide can participate in side reactions. google.com To overcome this, protecting groups such as the trityl (Trt) group are employed to mask the amide, improving solubility and preventing dehydration to a nitrile or cyclization reactions involving the peptide backbone. google.com

The ability of asparagine to form specific side chain-backbone hydrogen bonds plays an important role in stabilizing local folded structures in proteins. researchgate.net When analogues with altered side chains are incorporated, these stabilizing interactions can be disrupted, leading to changes in protein conformation and function.

Broader Research Applications and Chemical Significance of 3 Amino 3 Carbamoylpropanoic Acid Hydrate

Role in Fundamental Biochemical Processes (Non-Clinical)

Asparagine is a central molecule in various metabolic and structural processes essential for life. Its unique side chain, which contains a carboxamide group, allows it to participate in a variety of biochemical reactions and interactions.

Asparagine plays a crucial role in the transport and storage of nitrogen in many organisms, including plants and animals. researchgate.net Due to its high nitrogen-to-carbon ratio, it serves as an efficient carrier of nitrogen in a non-toxic form. researchgate.net In nitrogen metabolism, asparagine is involved in the detoxification of ammonia (B1221849), a toxic byproduct of amino acid breakdown. researchgate.net The enzyme asparagine synthetase catalyzes the ATP-dependent synthesis of asparagine from aspartate and a nitrogen donor, which can be ammonia or the amide group of glutamine. nih.gov This reaction is vital for maintaining nitrogen homeostasis within the cell. nih.gov Conversely, the enzyme L-asparaginase hydrolyzes asparagine back to aspartate and ammonia, releasing nitrogen for other metabolic processes. rsc.org This balance between synthesis and degradation is critical for cellular function. mdpi.com

Key Reactions in Asparagine-Related Nitrogen Metabolism:

| Reaction | Enzyme | Substrates | Products | Significance |

| Asparagine Synthesis | Asparagine Synthetase | Aspartate, Glutamine (or NH₃), ATP | Asparagine, Glutamate (B1630785), AMP, PPi | Nitrogen assimilation and storage |

| Asparagine Hydrolysis | L-Asparaginase | Asparagine, H₂O | Aspartate, NH₃ | Nitrogen release for metabolic use |

As a constituent of proteins, asparagine contributes to their three-dimensional structure and function. researchgate.net The polar carboxamide side chain of asparagine can form hydrogen bonds with the peptide backbone and other side chains, which helps to stabilize secondary and tertiary protein structures. researchgate.netnih.gov Asparagine residues are frequently found at the beginning and end of α-helices and in the turns of β-sheets, where they act to "cap" the hydrogen bonding patterns of the polypeptide backbone. rsc.org

A particularly significant role of asparagine in protein structure is its involvement in N-linked glycosylation. rsc.org This is a post-translational modification where a carbohydrate chain is attached to the nitrogen atom of the asparagine side chain. rsc.org This process is crucial for the proper folding, stability, and function of many proteins, including antibodies and cell surface receptors. rsc.org The addition of sugar moieties to proteins can influence their solubility, antigenicity, and interaction with other molecules. rsc.org

Asparagine serves as a key substrate for two major enzymes: asparagine synthetase and L-asparaginase.

The synthesis of asparagine by asparagine synthetase is a two-step process. nih.gov First, the carboxyl group of aspartate is activated by ATP to form a β-aspartyl-AMP intermediate. mdpi.com In the second step, a nitrogen donor, typically glutamine, provides an ammonia molecule that attacks the activated carboxyl group, leading to the formation of asparagine and the release of AMP. mdpi.com

L-asparaginase catalyzes the hydrolysis of the amide bond in the side chain of asparagine, producing aspartic acid and ammonia. chinaaminoacid.com The catalytic mechanism of L-asparaginase from E. coli involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. acs.org A threonine residue acts as a nucleophile, attacking the carbonyl carbon of the asparagine side chain to form a tetrahedral intermediate. acs.org This is followed by the release of ammonia and the formation of an acyl-enzyme intermediate, which is then hydrolyzed by a water molecule to release aspartic acid and regenerate the enzyme. acs.org

Applications in Organic Synthesis

The inherent chirality and functionality of asparagine make it a valuable molecule in the field of organic synthesis.